molecular formula C15H20O3 B11862546 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene CAS No. 94244-81-2

7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene

Cat. No.: B11862546
CAS No.: 94244-81-2
M. Wt: 248.32 g/mol
InChI Key: RJCDSXAEYYZFDS-UHFFFAOYSA-N
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Description

7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene is a synthetic organic compound belonging to the chromene family Chromenes are heterocyclic compounds characterized by a benzopyran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the alkylation of 5-methoxy-2,2-dimethyl-2H-chromene with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropoxy or methoxy groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to the death of the fungal cells.

Comparison with Similar Compounds

  • 7-Methoxy-2,2-dimethyl-2H-chromene
  • 5-Methoxy-2,2-dimethyl-2H-chromene
  • 7-Isopropoxy-2,2-dimethyl-2H-chromene

Comparison: Compared to its analogs, 7-Isopropoxy-5-methoxy-2,2-dimethyl-2H-chromene exhibits unique properties due to the presence of both isopropoxy and methoxy groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

94244-81-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

5-methoxy-2,2-dimethyl-7-propan-2-yloxychromene

InChI

InChI=1S/C15H20O3/c1-10(2)17-11-8-13(16-5)12-6-7-15(3,4)18-14(12)9-11/h6-10H,1-5H3

InChI Key

RJCDSXAEYYZFDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=CC(O2)(C)C)C(=C1)OC

Origin of Product

United States

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